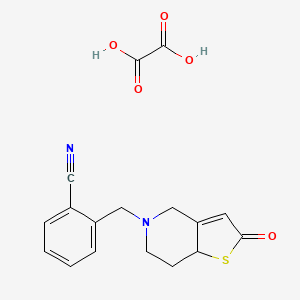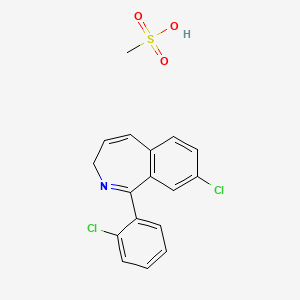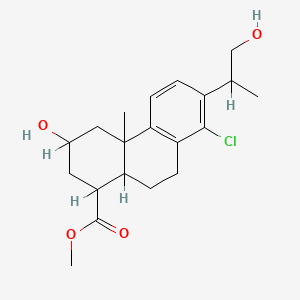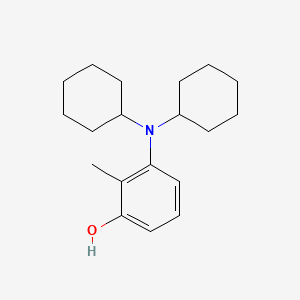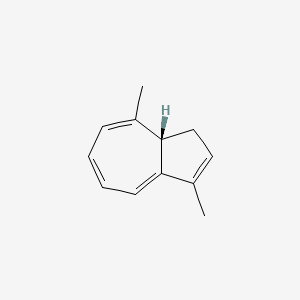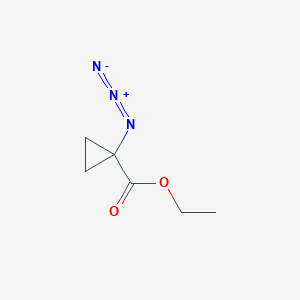![molecular formula C10H12O2S B14418475 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol CAS No. 85591-44-2](/img/structure/B14418475.png)
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is an organic compound that features a phenolic group, a methyl group, and an oxirane (epoxide) ring attached to a sulfanyl (thioether) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol typically involves the reaction of 4-methyl-2-thiophenol with an epoxide-containing reagent under controlled conditions. One common method involves the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Diols and alcohol derivatives.
Substitution: Various substituted phenols and thioethers.
Scientific Research Applications
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenolic group can participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-{[(oxiran-2-yl)methoxy]phenol}
- 4-Methyl-2-{[(oxiran-2-yl)methyl]thio}phenol
- 4-Methyl-2-{[(oxiran-2-yl)methyl]amino}phenol
Uniqueness
4-Methyl-2-{[(oxiran-2-yl)methyl]sulfanyl}phenol is unique due to the presence of both the oxirane ring and the sulfanyl linkage, which confer distinct reactivity and potential for diverse applications. Its combination of functional groups allows for versatile chemical modifications and interactions with biological targets.
Properties
CAS No. |
85591-44-2 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
4-methyl-2-(oxiran-2-ylmethylsulfanyl)phenol |
InChI |
InChI=1S/C10H12O2S/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
XZGOCBFZHYQJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)SCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
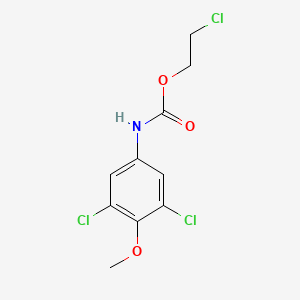
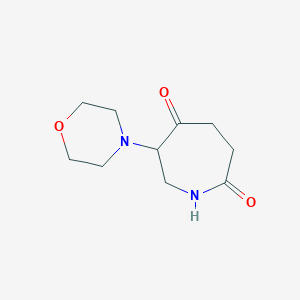
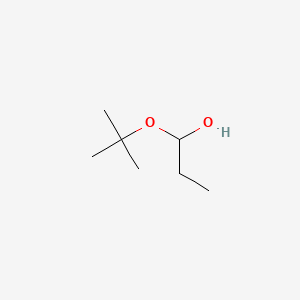
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
